molecular formula C16H10FN3 B1331780 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR

Cat. No.: B1331780
M. Wt: 263.27 g/mol
InChI Key: MSOLMJNUTYCIQM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR is a chemical compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrazole ring, with a carbonitrile group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways and influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but has a naphthalen-1-yl group instead of a phenyl group.

    4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine:

Uniqueness

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to biological targets, while the carbonitrile group provides additional reactivity for further chemical modifications .

Properties

Molecular Formula

C16H10FN3

Molecular Weight

263.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H10FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H

InChI Key

MSOLMJNUTYCIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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